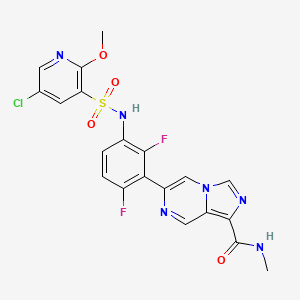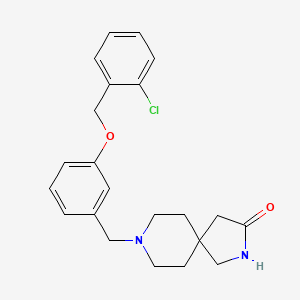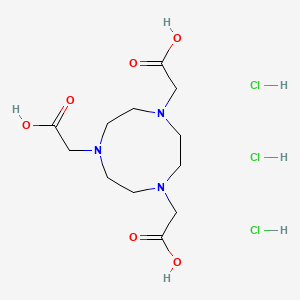
NOTA (trihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NOTA (trihydrochloride) involves several steps. One method includes reacting 4-methylsulfonyl chloride with diethylenetriamine in the presence of a tosyl group to obtain an intermediate product. This intermediate is then subjected to a substitution reaction with sodium methoxide. Another intermediate is prepared by reacting 4-methylsulfonyl chloride with ethylene glycol. The two intermediates are coupled, followed by a substitution reaction with sulfuric acid. Finally, the product is treated with hydrochloric acid to obtain NOTA (trihydrochloride) .
Industrial Production Methods
Industrial production of NOTA (trihydrochloride) typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in radiopharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
NOTA (trihydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium and copper.
Substitution: Reacts with peptides and radionuclides for conjugation purposes.
Common Reagents and Conditions
Chelation: Typically involves metal ions like gallium or copper in aqueous solutions.
Substitution: Uses peptides or radionuclides under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions are metal ion complexes and peptide-radionuclide conjugates, which are used in radiopharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
NOTA (trihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Facilitates the study of biological processes through radiolabeling.
Medicine: Employed in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of radiolabeled compounds for various industrial applications
Wirkmechanismus
NOTA (trihydrochloride) exerts its effects through chelation, forming stable complexes with metal ions. These complexes are then used for radiolabeling peptides and other molecules. The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the NOTA structure, forming highly stable chelates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid)))
Uniqueness
Compared to DOTA and TRAP, NOTA (trihydrochloride) offers superior chelation properties for certain metal ions, such as gallium and copper. It forms more stable complexes, which are crucial for radiopharmaceutical applications. Additionally, NOTA’s smaller ring size compared to DOTA allows for more efficient chelation .
Eigenschaften
Molekularformel |
C12H24Cl3N3O6 |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H |
InChI-Schlüssel |
PDOAXUKFIYFVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


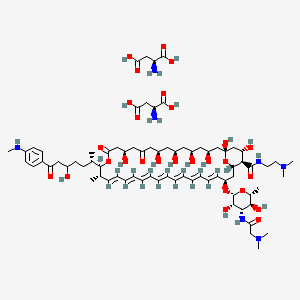

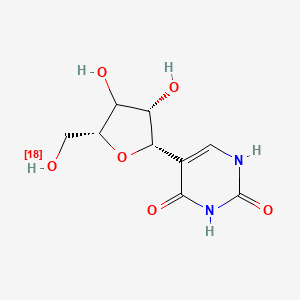
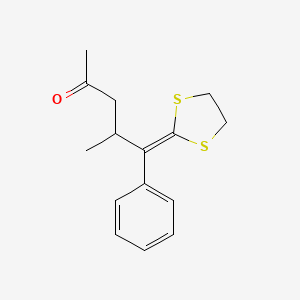

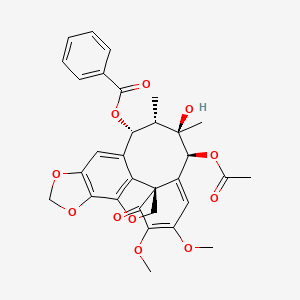
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
